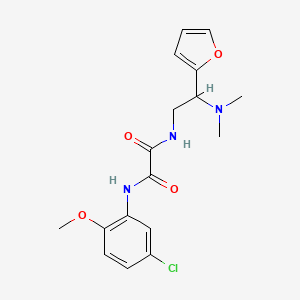

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C17H20ClN3O4 and its molecular weight is 365.81. The purity is usually 95%.

BenchChem offers high-quality N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Polymer Applications

A novel cationic polymer, synthesized through free-radical polymerization and subsequent quaternization, exhibits a unique light-switchable property from cationic to zwitterionic form. This characteristic is leveraged for DNA condensation and release, as well as for toggling antibacterial activity, demonstrating potential applications in gene therapy and antimicrobial materials (Sobolčiak et al., 2013).

Photochemical Synthesis

Research on photochemical reactions has led to the efficient synthesis of 2-(4-N,N-dimethylaminophenyl) heterocycles from 4-chloro-N,N-dimethylaniline in the presence of various heterocycles. This process, involving the heterolytic cleavage of the C–Cl bond, showcases a methodology for synthesizing complex organic molecules with high regio- and chemoselectivity, potentially useful in pharmaceutical synthesis and material science (Guizzardi et al., 2000).

Environmental Remediation

The photoassisted Fenton reaction has been explored for the complete oxidation of organic contaminants like metolachlor and methyl parathion in water. This method's effectiveness in mineralizing pollutants to harmless end products highlights its application in environmental remediation and the treatment of pesticide-contaminated water sources (Pignatello & Sun, 1995).

Analytical Chemistry

Developments in analytical techniques for detecting NBOMe derivatives on blotter paper have significant implications for forensic science and drug monitoring. The ability to identify and quantify these substances is crucial for addressing public health concerns related to the use of designer drugs (Poklis et al., 2015).

Drug Discovery

Investigations into the allosteric modulation of the cannabinoid receptor 1 (CB1) have identified key structural requirements in indole-2-carboxamides that affect binding affinity and cooperativity. This research provides valuable insights for the design of novel therapeutic agents targeting the CB1 receptor, with potential applications in treating disorders related to the endocannabinoid system (Khurana et al., 2014).

Propiedades

IUPAC Name |

N'-(5-chloro-2-methoxyphenyl)-N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20ClN3O4/c1-21(2)13(15-5-4-8-25-15)10-19-16(22)17(23)20-12-9-11(18)6-7-14(12)24-3/h4-9,13H,10H2,1-3H3,(H,19,22)(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPLQEXKOPQLGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(CNC(=O)C(=O)NC1=C(C=CC(=C1)Cl)OC)C2=CC=CO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-methoxyphenyl)-N2-(2-(dimethylamino)-2-(furan-2-yl)ethyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-fluorobenzamide](/img/structure/B2895335.png)

![4-methyl-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2895336.png)

![5-(4-Aminophenoxy)-2-[3-(trifluoromethyl)phenyl]isoindole-1,3-dione](/img/structure/B2895342.png)

![N-(2-(4-fluorophenoxy)ethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2895347.png)

![1-{7-benzoyl-2H-[1,3]dioxolo[4,5-g]quinolin-8-yl}-4-ethylpiperazine hydrochloride](/img/structure/B2895352.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)cyclohexanecarboxamide hydrochloride](/img/structure/B2895353.png)

![4-(5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-yl)aniline](/img/structure/B2895354.png)

![2-(4-methylphenyl)-4-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2895357.png)